molecular formula C8H14O B7770461 trans-2-Octenal CAS No. 25447-69-2

trans-2-Octenal

Cat. No.: B7770461
CAS No.: 25447-69-2
M. Wt: 126.20 g/mol
InChI Key: LVBXEMGDVWVTGY-VOTSOKGWSA-N
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Description

trans-2-Octenal, also known as (E)-trans-2-Octenal, is an organic compound with the molecular formula C8H14O. It is a colorless to pale yellow liquid with a characteristic odor. This compound belongs to the class of aldehydes and is commonly found in various natural sources, including essential oils and plant volatiles .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-2-Octenal can be synthesized through several methods. One common method involves the aldol condensation of butanal (butyraldehyde) in the presence of a base, followed by dehydration to yield this compound . The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures.

Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of 2-octanol. This process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is typically carried out in a solvent such as acetone or dichloromethane to facilitate the oxidation process.

Chemical Reactions Analysis

Types of Reactions: trans-2-Octenal undergoes various chemical reactions, including oxidation, reduction, and addition reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acetone, dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, tetrahydrofuran.

    Addition Reactions: Water, methanol, ethanol, ammonia, under mild to moderate temperatures.

Major Products Formed:

    Oxidation: 2-Octanoic acid.

    Reduction: 2-Octanol.

    Addition Reactions: Corresponding alcohols, amines, and other addition products.

Mechanism of Action

The mechanism of action of trans-2-Octenal involves its interaction with various molecular targets and pathways. In plants, this compound is synthesized from oleic acid and linoleic acid by the action of lipoxygenase enzymes . It acts as a signaling molecule, triggering plant defense mechanisms and exhibiting antimicrobial activity . The compound can also interact with proteins and enzymes, leading to changes in their activity and function.

Comparison with Similar Compounds

trans-2-Octenal can be compared with other similar compounds, such as:

    2-Nonenal: Similar to this compound, 2-Nonenal is an aldehyde with a longer carbon chain. It has a characteristic odor and is used in the fragrance industry.

    2-Heptenal: This compound has a shorter carbon chain compared to this compound and is also used as a flavoring agent and in fragrance formulations.

    2-Decenal: With a longer carbon chain than this compound, 2-Decenal is used in similar applications, including flavoring and fragrance industries.

Uniqueness of this compound: this compound is unique due to its specific odor profile and its role as a signaling molecule in plant defense mechanisms. Its antimicrobial properties and applications in various industries further distinguish it from other similar compounds .

Properties

IUPAC Name

(E)-oct-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h6-8H,2-5H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBXEMGDVWVTGY-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858789
Record name (E)-2-Octenal
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a distinct green-leafy odor; [Bedoukian Research MSDS], Colourless to slightly yellow liquid; Fatty, green aroma
Record name trans-2-Octenal
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Record name 2-Octenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1362/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Slightly soluble in water; Soluble in most fixed oils, Soluble (in ethanol)
Record name 2-Octenal
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.835-0.845
Record name 2-Octenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1362/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.59 [mmHg]
Record name trans-2-Octenal
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CAS No.

2548-87-0, 2363-89-5, 25447-69-2
Record name (E)-2-Octenal
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Record name 2-Octenal
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Record name 2-Octenal, (2E)-
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Record name Octenal (mixed isomers)
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Record name 2-Octenal
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Record name 2-Octenal, (2E)-
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Record name (E)-2-Octenal
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Record name (E)-oct-2-enal
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Record name Oct-2-enal
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Record name 2-OCTENAL, (2E)-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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